Synthesis of Al4C3 nanowalls viathermal evaporation and potential application in vacuum microelectronic devices as cold electron emitters

CrystEngComm Pub Date: 2012-08-22 DOI: 10.1039/C2CE25705J

Abstract

Ceramic Al4C3 nanowalls were fabricated through a VS mechanism via a chemical vapor deposition (CVD) method. XRD (X-ray diffraction), Raman spectra, SEM (scanning electron micrograph) and TEM (transmission electron micrograph) methods were employed to characterize the product. The synthesized 2-D nanostructures are confirmed to be polycrystalline R-Al4C3 with a Al2O3 sheath outside the nanosheet. Field emission (FE) measurements show that the turn-on field (where the emission current reaches 10 μA cm−2) of the as-prepared sample is 6.0–7.0 V μm−1. According to several comparative experiments, we propose an atmosphere-controlled nanowall growth mechanism from self-assembling templates under a low-pressure environment to explain the growth process.

Graphical abstract: Synthesis of Al4C3 nanowalls via thermal evaporation and potential application in vacuum microelectronic devices as cold electron emitters
Synthesis of Al4C3 nanowalls viathermal evaporation and potential application in vacuum microelectronic devices as cold electron emitters
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